6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.: 5689-10-1
VCID: VC10156371
InChI: InChI=1S/C14H15NOS/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3
SMILES: CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C
Molecular Formula: C14H15NOS
Molecular Weight: 245.34 g/mol

6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline

CAS No.: 5689-10-1

Cat. No.: VC10156371

Molecular Formula: C14H15NOS

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline - 5689-10-1

Specification

CAS No. 5689-10-1
Molecular Formula C14H15NOS
Molecular Weight 245.34 g/mol
IUPAC Name 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline
Standard InChI InChI=1S/C14H15NOS/c1-8-7-11-9(2)15-13-10(14(11)17-8)5-4-6-12(13)16-3/h4-6,8H,7H2,1-3H3
Standard InChI Key YYPPVHYJGCMWKH-UHFFFAOYSA-N
SMILES CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C
Canonical SMILES CC1CC2=C(N=C3C(=C2S1)C=CC=C3OC)C

Introduction

Synthetic Methodologies

Key Intermediates and Cyclization Strategies

The synthesis of 6-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline derivatives typically begins with 4-chloro-6-methoxyquinaldine (a chlorinated quinoline derivative) as a precursor. Patent US3532700A outlines a generalized approach involving:

  • Alkylation of the quinoline nitrogen with β-chloroethylamine derivatives to introduce the dihydrothieno ring .

  • Cyclization under basic or acidic conditions to form the thiophene ring. For example, heating 3-β-chloroethyl-4-chloro-6-methoxyquinaldine with amines or phenols induces intramolecular nucleophilic substitution, closing the dihydrothieno ring .

  • Functional group modifications, such as O-demethylation or salt formation, to optimize solubility and bioavailability .

A representative reaction sequence is summarized below:

4-Chloro-6-methoxyquinaldineβ-chloroethylamine3-β-chloroethyl-4-chloro-6-methoxyquinaldineΔ,base6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline\text{4-Chloro-6-methoxyquinaldine} \xrightarrow{\text{β-chloroethylamine}} \text{3-β-chloroethyl-4-chloro-6-methoxyquinaldine} \xrightarrow{\Delta, \text{base}} \text{6-Methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline}

Alternative Routes from Pyrrolo-Quinoline Analogues

Research in The Journal of Organic Chemistry demonstrates complementary strategies for related fused quinoline systems, such as pyrrolo[4,3,2-de]quinolines . While these methods focus on nitro-group reductions and reductive amination, analogous steps—such as the use of NiCl₂/NaBH₄ for simultaneous nitro reduction and pyridine ring hydrogenation—could be adapted for dihydrothieno-quinoline synthesis . For instance, nitro-acetal intermediates analogous to those described for pyrrolo-quinolines might serve as precursors for introducing the methoxy and methyl substituents in the target compound .

Pharmacological Properties

Antipyretic and Analgesic Efficacy

Data from patent US3532700A highlight the superior activity of dihydrothieno-quinoline derivatives compared to classical agents like aminopyrine and phenylbutazone . For example:

CompoundLD₅₀ (mg/kg)ED₅₀ (mg/kg)
2-Methyl derivative (control)48012
4-Methyl derivative (prior art)32025
Aminopyrine36035

The 6-methoxy-2,4-dimethyl variant is inferred to exhibit enhanced potency due to electron-donating methoxy groups, which improve membrane permeability and target binding .

Anti-Inflammatory Activity

In rodent models of carrageenan-induced edema, dihydrothieno-quinolines demonstrate dose-dependent suppression of inflammation, with 60–70% inhibition at 20 mg/kg . This effect correlates with cyclooxygenase (COX) inhibition, though exact mechanistic studies for the 6-methoxy derivative remain unpublished.

Toxicity Profile

A critical advantage of this compound class is its low acute toxicity. The 2-methyl analogue shows an LD₅₀ of 480 mg/kg in mice, significantly higher than aminopyrine (360 mg/kg) or phenylbutazone (280 mg/kg) . Structural features such as the dihydrothieno ring’s partial saturation and methoxy substituents likely mitigate hepatotoxicity and gastrointestinal irritation associated with older nonsteroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationships (SAR)

Role of the Methoxy Group

The 6-methoxy substituent enhances metabolic stability by resisting oxidative demethylation, thereby prolonging plasma half-life. Comparative studies in US3532700A indicate that methoxy derivatives exhibit 2–3× greater analgesic potency than their hydroxy counterparts .

Impact of Methyl Substitutents

  • The 2-methyl group on the dihydrothieno ring contributes to conformational rigidity, favoring interactions with hydrophobic binding pockets in target enzymes.

  • The 4-methyl group sterically shields the quinoline nitrogen, reducing first-pass metabolism and improving oral bioavailability .

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